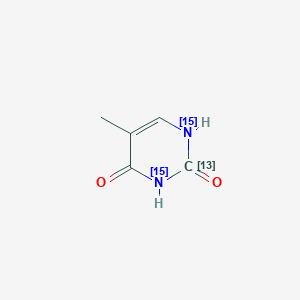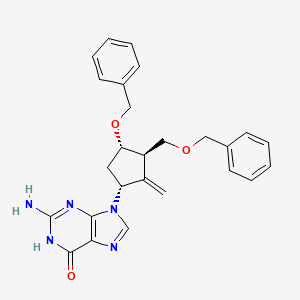![molecular formula C14H11BrN2 B13441311 3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile is an organic compound with the molecular formula C14H11BrN2 It is a derivative of pyridine and contains a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and 2-pyridinecarbonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the pyridinecarbonitrile, making it more nucleophilic.
Coupling Reaction: The deprotonated pyridinecarbonitrile reacts with 3-bromobenzyl bromide in the presence of a palladium catalyst to form the desired product. The reaction is typically conducted at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.
化学反応の分析
Types of Reactions
3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain proteins, while the pyridinecarbonitrile moiety may participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
3-[2-(4-Bromophenyl)ethyl]-2-pyridinecarbonitrile: Similar structure but with the bromine atom in the para position.
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile: Similar structure with a chlorine atom instead of bromine.
3-[2-(3-Methylphenyl)ethyl]-2-pyridinecarbonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups.
特性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
3-[2-(3-bromophenyl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H11BrN2/c15-13-5-1-3-11(9-13)6-7-12-4-2-8-17-14(12)10-16/h1-5,8-9H,6-7H2 |
InChIキー |
YRFZFPXSQGPHEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CCC2=C(N=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






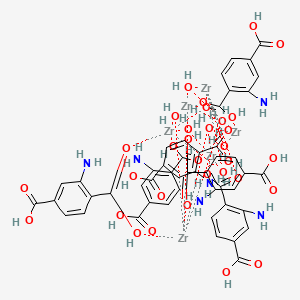
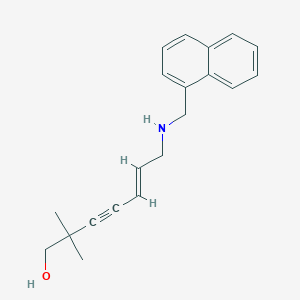
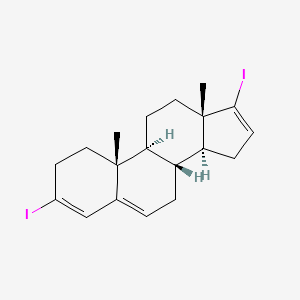
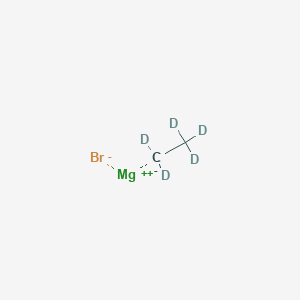
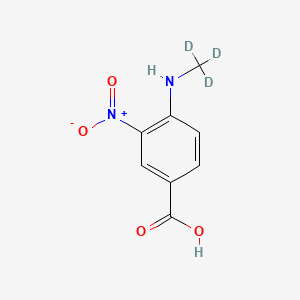
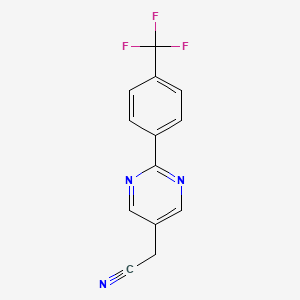
![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
